5-bromo-2-methyl-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
5-bromo-2-methyl-N-(pyridin-3-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom at the 5th position, a methyl group at the 2nd position, and a pyridin-3-ylmethyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylbenzoic acid and pyridin-3-ylmethanamine.
Amidation Reaction: The 5-bromo-2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with pyridin-3-ylmethanamine in the presence of a base such as triethylamine (Et3N) to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methyl-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the methyl group or the pyridin-3-ylmethyl moiety.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases (e.g., K2CO3, Na2CO3).
Major Products Formed
Substitution Reactions: Substituted benzamides with various functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Coupling Reactions: Biaryl or vinyl derivatives.
Scientific Research Applications
5-bromo-2-methyl-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biological studies to investigate its interactions with biological targets such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-N-(pyridin-3-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the pyridin-3-ylmethyl group can influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methylbenzoic acid: A precursor in the synthesis of 5-bromo-2-methyl-N-(pyridin-3-ylmethyl)benzamide.
N-(pyridin-3-ylmethyl)benzamide: A similar compound lacking the bromine atom, which may have different reactivity and biological activity.
5-bromo-2-methylpyridin-3-amine: A related compound with a pyridine ring, which can be used in similar synthetic applications.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the pyridin-3-ylmethyl group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
5-bromo-2-methyl-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-10-4-5-12(15)7-13(10)14(18)17-9-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNYVJOZRLVFKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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